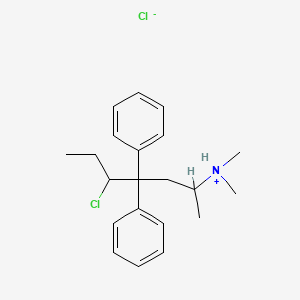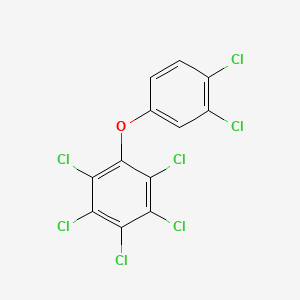
2,3,3',4,4',5,6-Heptachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is a chemical compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a diphenyl ether structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the diphenyl ether molecule. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is continuously fed into the system along with chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
科学的研究の応用
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Investigating its potential toxic effects on living organisms, including humans, and understanding its mechanisms of toxicity.
Analytical Chemistry: Developing methods for the detection and quantification of this compound in various environmental and biological samples.
Industrial Applications: Exploring its use as a flame retardant or in other industrial processes where its chemical properties are advantageous.
作用機序
The mechanism of action of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular processes. Additionally, it may interact with hormone receptors, leading to endocrine disruption. The exact molecular targets and pathways involved in its effects are still under investigation, but it is known to affect various biochemical and physiological processes.
類似化合物との比較
Similar Compounds
- 2,2’,3,3’,4,4’,6-Heptachlorodiphenyl ether
- 2,2’,3,4,4’,5,6-Heptachlorodiphenyl ether
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
Uniqueness
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity, persistence, and toxicity profiles, making it a subject of interest in various fields of research.
特性
CAS番号 |
83992-70-5 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChIキー |
QLSBRXLSQINWHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


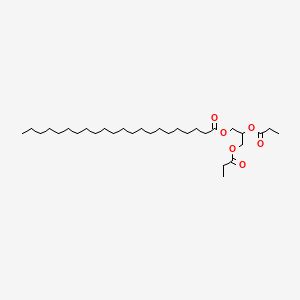
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
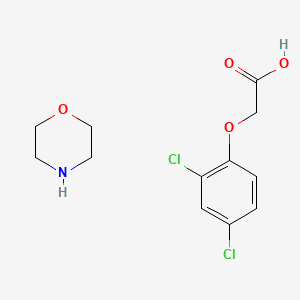
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

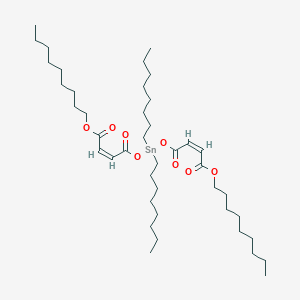
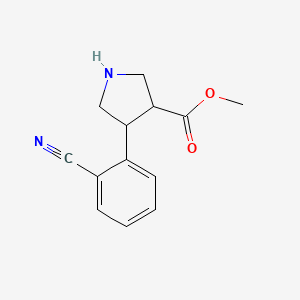
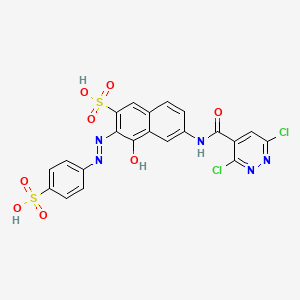
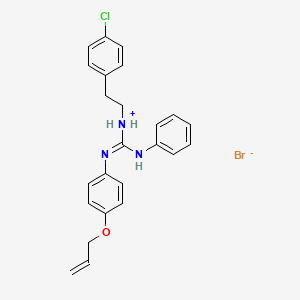
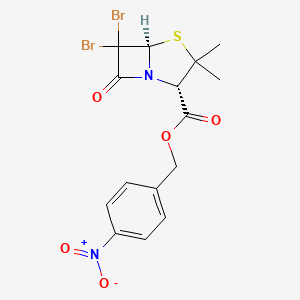
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
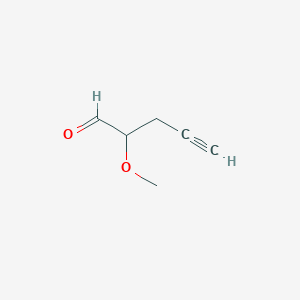
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
